molecular formula C28H22N2O2 B13135851 1,4-Bis(benzylamino)anthracene-9,10-dione CAS No. 2478-79-7

1,4-Bis(benzylamino)anthracene-9,10-dione

Cat. No.: B13135851
CAS No.: 2478-79-7
M. Wt: 418.5 g/mol
InChI Key: LEVZIKPSFVIDHR-UHFFFAOYSA-N
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Description

1,4-Bis(benzylamino)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of benzylamino groups at the 1 and 4 positions and a quinone structure at the 9 and 10 positions. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,4-Bis(benzylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with benzylamines. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by benzylamino groups. The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution .

This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1,4-Bis(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The benzylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,4-Bis(benzylamino)anthracene-9,10-dione and its derivatives involves intercalation into DNA, which disrupts the normal function of the DNA and inhibits the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the DNA double helix and topoisomerase II enzymes .

Properties

CAS No.

2478-79-7

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

1,4-bis(benzylamino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O2/c31-27-21-13-7-8-14-22(21)28(32)26-24(30-18-20-11-5-2-6-12-20)16-15-23(25(26)27)29-17-19-9-3-1-4-10-19/h1-16,29-30H,17-18H2

InChI Key

LEVZIKPSFVIDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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